5-(2-nitrophenyl)-2H-tetrazole
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 5-(2-nitrophenyl)-2H-tetrazole has been reported. For instance, 5-(2-nitrophenyl)furfural, a furfural derivative, was used in the synthesis of (5-(2-nitrophenyl)furfuran-2-yl)methanol . Another study reported the use of phosphoramidites with the benzoyl-2-(2-nitrophenyl)-propoxycarbonyl (BzNPPOC) photolabile protecting group on the 3′-hydroxyl group for the reverse synthesis of complex DNA arrays .Chemical Reactions Analysis
The chemical reactions involving compounds similar to 5-(2-nitrophenyl)-2H-tetrazole have been studied. For instance, the mechanism of methanol photorelease from 2-nitrobenzyl methyl ether and 1-(2-nitrophenyl)ethyl methyl ether was studied . Another study reported the rearrangement of highly reactive nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides for the facile construction of amide bonds .Scientific Research Applications
1. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- Application Summary : This compound is being studied as a potential antimycobacterial agent that can interfere with iron homeostasis .
- Methods of Application : The compound was prepared and its structure was analyzed using 1H-NMR, 13C-NMR, HRMS, and SC-XRD .
- Results : The compound showed promising results in mycobacterial models .
2. 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid
- Application Summary : This compound, also known as MNFA, has potential applications in various fields of scientific research, including medicine, pharmacology, and materials science.
- Methods of Application : The compound was first synthesized in 2013 by Xu et al. via the Knoevenagel condensation of 4-methyl-2-nitrobenzaldehyde and furan-2-carboxylic acid in the presence of piperidine as a catalyst.
- Results : MNFA is being researched for its potential use in the treatment of bacterial and fungal infections.
3. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile
- Application Summary : This compound, also known as ROY (red-orange-yellow), is an organic compound which is a chemical intermediate to the drug olanzapine. It has been the subject of intensive study because it can exist in multiple well-characterised crystalline polymorphic forms .
- Methods of Application : The preparation of ROY was first disclosed in a series of patents from Eli Lilly & Co. in the 1990s, which covered the pharmaceutical active ingredient later marketed as olanzapine .
- Results : ROY has been crystallised in at least thirteen polymorphic forms . By 2020, ROY held the record for having the largest number of well-characterised polymorphs .
4. 5-(2-Nitrophenyl)furfural
- Application Summary : This compound is used in various chemical reactions and syntheses .
- Methods of Application : The compound is synthesized and used in various chemical reactions .
- Results : The results of these reactions vary depending on the specific reaction .
5. (2-Nitrophenyl)acetic acid
- Application Summary : This compound is a precursor of quindoline, which although it does not have many practical applications on its own, quindoline derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .
- Methods of Application : The compound is synthesized and used in various biochemical reactions .
- Results : The results of these reactions vary depending on the specific reaction .
6. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile
- Application Summary : This compound, also known as ROY (red-orange-yellow), is an organic compound which is a chemical intermediate to the drug olanzapine. It has been the subject of intensive study because it can exist in multiple well-characterised crystalline polymorphic forms .
- Methods of Application : The preparation of ROY was first disclosed in a series of patents from Eli Lilly & Co. in the 1990s, which covered the pharmaceutical active ingredient later marketed as olanzapine .
- Results : ROY has been crystallised in at least thirteen polymorphic forms . By 2020, ROY held the record for having the largest number of well-characterised polymorphs .
7. Organic Active Materials for Aqueous Redox Flow Batteries
- Application Summary : Organic active materials for aqueous redox flow batteries are being benchmarked in terms of lifetime and cost .
- Methods of Application : A comprehensive mathematical model is used to elucidate the battery capital costs for different organic active materials .
- Results : The most promising candidate is identified as the phenazine 3,3′-(phenazine-1,6-diylbis(azanediyl))dipropionic acid) [1,6-DPAP], suggesting costs even below that of the vanadium reference .
Safety And Hazards
properties
IUPAC Name |
5-(2-nitrophenyl)-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)6-4-2-1-3-5(6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENCYJMPEDACFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349909 | |
Record name | 5-(2-nitrophenyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-nitrophenyl)-2H-tetrazole | |
CAS RN |
53257-40-2 | |
Record name | 5-(2-nitrophenyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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